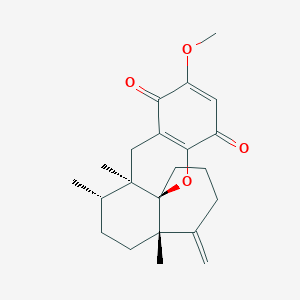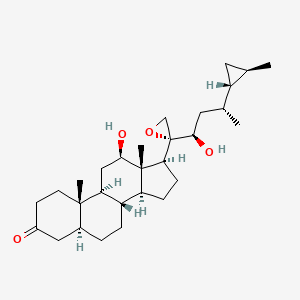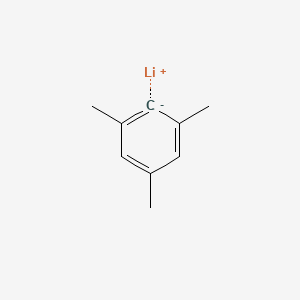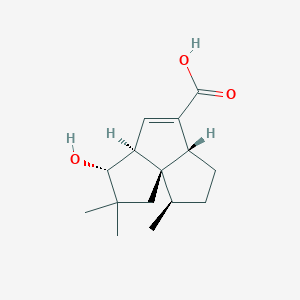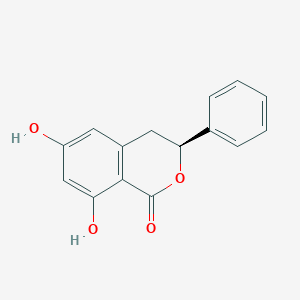
Montroumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Montroumarin is a natural product found in Montrouziera sphaeroidea with data available.
Applications De Recherche Scientifique
Chemical Composition and Synthesis
Montroumarin is a compound that has attracted scientific interest due to its unique chemical structure. It was isolated from the stem bark of Montrouziera sphaeroidea, and this discovery marked the first report of the analysis of chemical constituents from the Montrouziera species. Montroumarin, along with a xanthone known as montrouxanthone, have been subjects of spectroscopic analyses to elucidate their structures (Ito et al., 2000). Furthermore, a stereoselective synthesis of Montroumarin has been achieved, highlighting its potential for further scientific investigation. The synthesized compounds, including Montroumarin, were examined for antifungal activity in vitro, showcasing the potential biological applications of this compound (Saeed, 2003).
Potential Therapeutic Applications
Montroumarin has shown promise in therapeutic research, particularly for its cytotoxic properties. In a study exploring the constituents of the rhizomes of Dioscorea collettii, a new dihydroisocoumarin named (−)-montroumarin was discovered alongside montroumarin. This research also led to the structural revision of other compounds. Notably, two dihydroisocoumarins, including montroumarin, demonstrated moderate cytotoxic activities against the NCI-H460 cell line, suggesting potential therapeutic benefits (Jing et al., 2021).
Propriétés
Nom du produit |
Montroumarin |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
(3S)-6,8-dihydroxy-3-phenyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C15H12O4/c16-11-6-10-7-13(9-4-2-1-3-5-9)19-15(18)14(10)12(17)8-11/h1-6,8,13,16-17H,7H2/t13-/m0/s1 |
Clé InChI |
OXRQIQYOXIHFBQ-ZDUSSCGKSA-N |
SMILES isomérique |
C1[C@H](OC(=O)C2=C1C=C(C=C2O)O)C3=CC=CC=C3 |
SMILES |
C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC=CC=C3 |
SMILES canonique |
C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC=CC=C3 |
Synonymes |
montroumarin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



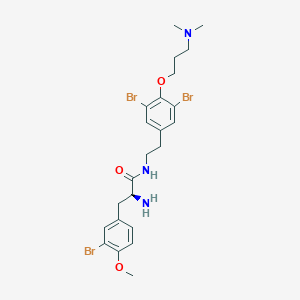
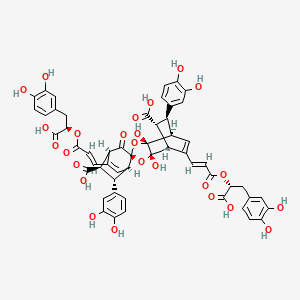
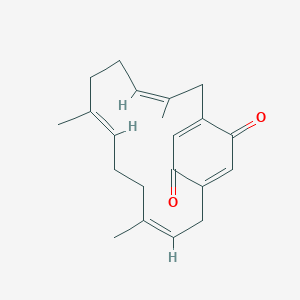

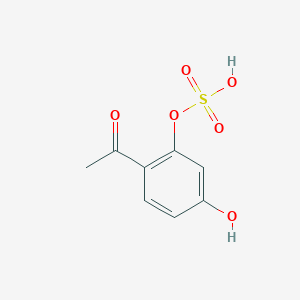
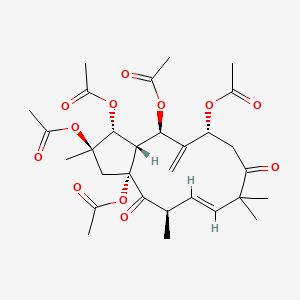

![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-12H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1247288.png)
